Resibufogenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cardiovascular Research

One of the primary areas of resibufogenin research is its impact on the cardiovascular system. Studies suggest it may possess several properties relevant to heart health, including:

- Positive inotropic effect: Resibufogenin might increase the force of heart contractions, potentially beneficial in heart failure patients with weakened heart muscles [].

- Arrhythmia modulation: Some research indicates resibufogenin could influence heart rhythm, although the exact mechanisms and potential benefits require further investigation [].

Cancer Research

Emerging research explores the potential anti-cancer properties of resibufogenin. Studies have observed its ability to:

- Induce cell death (apoptosis) in cancer cells: Resibufogenin may trigger programmed cell death in certain cancer cell lines [].

- Inhibit cancer cell proliferation: Research suggests resibufogenin might slow down the division and multiplication of cancer cells [].

These findings are promising, but more research is needed to understand the effectiveness and safety of resibufogenin in cancer treatment.

Other Areas of Investigation

Scientific interest in resibufogenin extends beyond cardiovascular and oncological applications. Researchers are investigating its potential effects on:

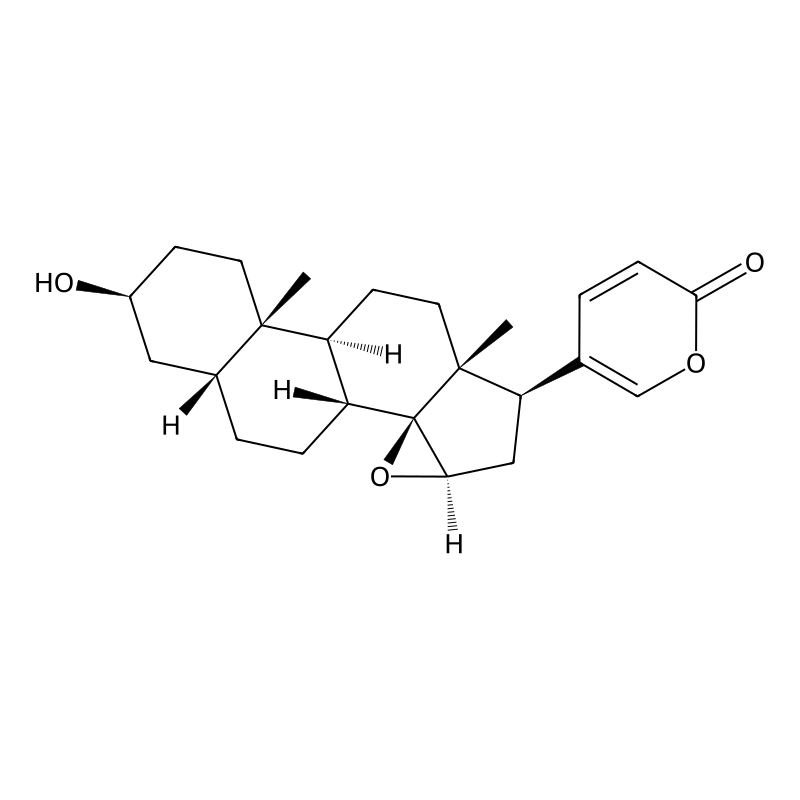

Resibufogenin is a bioactive compound classified within the bufadienolide family, primarily extracted from the venom of toads, particularly the Bufo gargarizans species. This compound has garnered attention due to its diverse pharmacological activities, including anticancer properties, anti-inflammatory effects, and potential applications in cardiovascular diseases. Resibufogenin is structurally characterized by a lactone ring and multiple hydroxyl groups, contributing to its biological activity and solubility in biological systems .

Resibufogenin's mechanism of action is still under investigation, but research suggests it has several potential effects:

- Inhibition of Na/K-ATPase: Resibufogenin acts as a specific inhibitor of the Na/K-ATPase enzyme, which plays a crucial role in maintaining cellular ion balance []. This inhibition can have various downstream effects on cell function.

- Induction of Necroptosis: Studies have shown resibufogenin can trigger programmed cell death (necroptosis) in cancer cells []. This may be a promising approach for cancer treatment.

- Angiogenesis Inhibition: Resibufogenin may inhibit the formation of new blood vessels (angiogenesis) in tumors, potentially hindering their growth and spread [].

- Signal transduction pathway inhibition: Resibufogenin may interfere with signaling pathways like PI3K/Akt, which are involved in cell proliferation and survival in cancer cells.

The metabolic reactions of resibufogenin primarily involve hydroxylation, dihydroxylation, dehydrogenation, and isomerization . These transformations can significantly alter its pharmacokinetic properties and biological activity. For instance, the compound undergoes various enzymatic reactions that may enhance or diminish its therapeutic effects.

Key Reactions:- Hydroxylation: Involves the addition of hydroxyl groups, which can enhance solubility.

- Dehydrogenation: The removal of hydrogen atoms can lead to more reactive forms.

- Isomerization: The rearrangement of atoms can produce different isomers with varying biological activities.

Resibufogenin exhibits significant anticancer effects by inducing apoptosis in various cancer cell lines. For example, studies have shown that it triggers cell death in gastric carcinoma cells through the activation of caspases and modulation of apoptotic proteins such as Bax and Bcl-2 . Additionally, it inhibits key signaling pathways like PI3K/Akt and TGF-β, which are crucial for cancer cell proliferation and survival .

Notable Activities:- Anticancer Effects: Induces apoptosis in cancer cells.

- Antiangiogenic Properties: Inhibits endothelial cell proliferation and tube formation, suggesting potential use in treating angiogenesis-related diseases .

- Cardiotonic Effects: Acts as an inhibitor of Na+/K+-ATPase, influencing cardiac contractility .

Synthesis of resibufogenin can be achieved through several methods, including extraction from natural sources and synthetic organic chemistry techniques. The extraction process typically involves solvent extraction followed by purification using chromatography methods. Synthetic approaches may involve complex multi-step reactions that manipulate the bufadienolide core structure to yield resibufogenin.

Common Synthesis Techniques:- Natural Extraction: From toad venom using organic solvents.

- Chemical Synthesis: Utilizing organic synthesis techniques to construct the bufadienolide framework.

Resibufogenin shows promise in various therapeutic areas:

- Cancer Therapy: Due to its potent anticancer properties.

- Cardiovascular Diseases: As a cardiac glycoside with potential benefits for heart function.

- Anti-inflammatory Treatments: Its ability to modulate inflammatory pathways may be useful in chronic inflammatory conditions.

Research indicates that resibufogenin interacts with several molecular targets:

- VEGFR2 Kinase Domain: It competes with ATP for binding, thereby inhibiting angiogenesis .

- Caspases: Activation of caspases indicates its role in apoptosis induction .

- Signaling Pathways: Inhibition of pathways such as PI3K/Akt contributes to its anticancer effects .

These interactions highlight its multifaceted role in therapeutic applications.

Resibufogenin shares structural similarities with other compounds within the bufadienolide family but stands out due to its unique biological activities and mechanisms of action. Below is a comparison with some similar compounds:

| Compound Name | Source | Key Activity | Unique Feature |

|---|---|---|---|

| Bufalin | Toad venom | Antitumor activity | Stronger cardiotonic effects |

| Telocinobufagin | Toad venom | Cytotoxicity against cancer | Less studied; emerging therapeutic role |

| Marinobufagenin | Marine sources | Cardiac glycoside | Distinct source; different pharmacology |

| Scillaren A | Plant-derived | Anticancer properties | Different structural modifications |

Resibufogenin's unique combination of anticancer efficacy and antiangiogenic properties sets it apart from these similar compounds, making it a candidate for further research and clinical applications.

Biological Sources in Bufonidae Species

Resibufogenin represents one of the most significant bufadienolide compounds found within the family Bufonidae, which comprises 52 genera and 644 species distributed worldwide [1]. This cardiotonic steroid is synthesized in the venom glands of certain toads and serves as a critical component of their chemical defense systems [2] [3]. The compound is particularly abundant in several key species, with Bufo gargarizans (Asiatic toad) serving as the primary commercial source, where resibufogenin constitutes a major component of the total bufadienolide content [5].

Research has demonstrated that resibufogenin occurs across multiple species within the Bufonidae family, though with considerable variation in concentration and composition [2] [3]. The compound has been definitively identified in Bufo melanosticus, Bufo marinus, Bufo viridis, and Bufo gargarizans, with each species exhibiting distinct profiles of associated bufadienolides [2] [3]. Among the Rhinella genus, several species including Rhinella marina and Rhinella alata have been shown to contain resibufogenin, though typically at lower concentrations compared to Bufo species [1] [6].

The total bufadienolide content in toad venom encompasses over 96 different monomeric compounds, with resibufogenin ranking among the seven dominant components that represent more than 80% of the total bufagenin content [7] [8]. These compounds include gamabufotalin, telocinobufagin, bufotalin, cinobufotalin, bufalin, cinobufagin, and resibufogenin, each contributing to the overall chemical defense profile of the species [7].

Extraction from Toad Venom Secretions

The extraction of resibufogenin from toad venom secretions represents a complex process that has been refined through decades of research to optimize yield and purity. Traditional extraction methods involve the collection of dried toad skin secretions, known as Chansu in traditional Chinese medicine, followed by systematic chemical separation procedures [9] [10].

Modern extraction protocols typically employ ethanol-based extraction systems, where dried toad venom is subjected to ethanol extraction for extended periods under controlled conditions [11] [10]. A standardized method involves subjecting one gram of total venom to extraction with 200 milliliters of ethanol for seven days in dark bottles with slow stirring at room temperature [11]. Following concentration, the extract undergoes High Performance Liquid Chromatography analysis under specifically developed conditions to identify and quantify individual bufadienolide components [11] [10].

Alternative extraction methodologies utilize various solvents including methanol, ethyl acetate, and chloroform, each producing different yields and selectivity profiles [10]. Comparative studies have demonstrated that ethanol extracts yield the greatest total amounts of bufadienolides, with concentrations ranging from 5 to 26 times higher than aqueous extracts [10]. Water extraction, while producing the highest serotonin content (75.7 ± 0.1 mg/g), yields minimal bufadienolide concentrations (3.8 ± 0.0 mg/g), making organic solvent extraction essential for resibufogenin isolation [10].

Advanced purification techniques employ reverse-phase chromatography on specialized columns such as Lichrosorb RP-8, enabling the separation of individual bufadienolides in quantities sufficient for structural analysis and biological testing [12]. The purification process typically involves multiple chromatographic steps, with compound identification confirmed through Nuclear Magnetic Resonance spectroscopy, mass spectrometry, and comparison of retention times with authentic standards [6] [10].

Sonication-assisted extraction represents another refined approach, where ground venom undergoes sonication in methanol to enhance compound extraction efficiency [13]. This method has proven particularly effective for isolating bufadienolides from Rhinella species, enabling the identification of novel compounds and conjugated derivatives [13] [6].

Ecological Variations in Bufadienolide Content

The bufadienolide content in toad populations exhibits remarkable variation influenced by multiple ecological factors, reflecting the adaptive nature of these chemical defense systems [14] [15]. Research investigating natural populations of toads has revealed that environmental heterogeneity significantly impacts both the quantity and composition of bufadienolide toxins, including resibufogenin [14] [15].

Competition strength emerges as the most consistent predictor of toxin content across populations, with tadpoles producing significantly more compounds and larger amounts of toxins when coexisting with increased numbers of competitors [14]. This relationship suggests that chemical defense systems respond dynamically to ecological pressures, with enhanced toxin production serving as an adaptive mechanism against competitive interactions [14].

Pond permanence represents another critical ecological factor influencing bufadienolide production. Tadpoles inhabiting permanent water bodies demonstrate higher concentrations of bufadienolides compared to those in temporary pools [14]. This relationship reflects the trade-off between developmental speed and toxin investment, where individuals in desiccation-prone environments must allocate resources toward rapid development rather than chemical defense production [14].

Bacterial community structure of aquatic habitats shows strong correlations with both the number of bufadienolide compounds and total quantity present in tadpoles [15]. This relationship may arise through multiple mechanisms including adaptation to local bacterial communities, phenotypic plasticity in response to microbial environments, or differential biotransformation of toxin compounds by varying bacterial populations [15]. The observed correlations suggest that toxin production may be influenced by the bacterial community composition of the environment, representing an important ecological process in the evolution of chemical defense systems [15].

Geographic variation in bufadienolide content demonstrates significant population-level differences, with some regions showing distinct compound profiles and concentrations [14]. Natural populations exhibit variation not only in total toxin amounts but also in the diversity of compounds produced, indicating local adaptation to specific environmental conditions [14] [15]. This variation encompasses both quantitative differences in resibufogenin concentrations and qualitative changes in associated bufadienolide compositions [7].

Seasonal breeding patterns influence bufadienolide production in species with cyclical reproductive behaviors. Seasonal breeders demonstrate fluctuations in compound production corresponding to breeding cycles, while continuous breeders maintain more stable toxin profiles throughout the year [16]. Temperature sensitivity affects enzyme activities involved in steroidogenesis, leading to seasonal variations in both the quantity and composition of bufadienolides produced [17] [16].

Predation risk, surprisingly, shows no significant correlation with enhanced chemical defenses in most studied populations [14]. This finding suggests that bufadienolide production operates under constitutive expression patterns regardless of actual predation pressure, possibly due to the high mortality cost associated with inadequate chemical defense and the unpredictable nature of predation events [14].

Biogenetic Pathways in Amphibian Metabolism

The biosynthesis of resibufogenin occurs through complex steroidogenic pathways that have evolved specifically within amphibian metabolism to produce these unique defensive compounds [18] [19]. These pathways represent sophisticated biochemical systems that convert common steroid precursors into the highly specialized bufadienolide structures characteristic of toad venom [19] [20].

The biogenetic pathway for resibufogenin biosynthesis initiates with cholesterol as the fundamental precursor molecule, following established steroidogenic principles but incorporating amphibian-specific enzymatic modifications [19] [20]. Cholesterol serves as the sole precursor for all steroid hormone synthesis, with the initial rate-limiting step involving the transport of cholesterol from intracellular stores to the inner mitochondrial membrane [20] [21].

Enzymatic Modifications of Steroid Precursors

The enzymatic conversion of steroid precursors to resibufogenin involves multiple specialized enzyme systems that catalyze specific structural modifications essential for bufadienolide formation [22] [18]. The primary enzymatic machinery includes cytochrome P450 enzymes and hydroxysteroid dehydrogenases, which work in concert to achieve the precise structural features characteristic of resibufogenin [23] [22].

Cytochrome P450 enzymes play central roles in bufadienolide biosynthesis through their capacity to catalyze site-specific hydroxylation reactions and carbon-carbon bond cleavages [23] [22]. Recent research has identified eight specific cytochrome P450 enzymes from toads that catalyze hydroxylation of bufalin and resibufogenin at different positions, demonstrating the diversity of enzymatic modifications involved in bufadienolide diversification [22]. These enzymes, designated with systematic nomenclature such as CYP46A35, exhibit remarkable substrate specificity and catalytic efficiency in steroid modification reactions [22].

The cytochrome P450 system operates through two distinct subcellular compartments: Type I enzymes located within mitochondria and Type II enzymes found in the endoplasmic reticulum [23]. Mitochondrial P450 enzymes depend on ferredoxin and ferredoxin reductase for electron transfer from NADPH, while endoplasmic reticulum enzymes utilize cytochrome P450 oxidoreductase as their electron donor [23]. This compartmentalization enables precise control over steroid biosynthetic pathways and allows for sequential enzymatic modifications [23].

Hydroxysteroid dehydrogenase enzymes contribute essential catalytic functions through their ability to interconvert ketosteroids and hydroxysteroids, utilizing NAD(P)H and NAD(P)+ as cofactors [23]. These enzymes belong to two structural superfamilies: short chain dehydrogenases and aldo-keto reductases, each contributing specific catalytic capabilities to the biosynthetic pathway [23]. The bidirectional nature of most hydroxysteroid dehydrogenase reactions allows for metabolic flexibility, though cellular conditions typically favor specific directional preferences [23].

The pentose phosphate pathway emerges as a critical metabolic system supporting bufadienolide biosynthesis through its generation of NADPH, the essential reducing equivalent required for steroid synthesis [18] [24]. Research utilizing transcriptomic analysis of Asiatic toad metamorphosis has identified the pentose phosphate pathway as a critical pathway in bufadienolide synthesis, involving 16 genes predominantly expressed in the liver [18]. This pathway generates NADPH through oxidative reactions involving glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase, providing the reducing power necessary for cytochrome P450-mediated steroid modifications [24].

Aromatase activity, mediated by CYP19 enzyme, represents another significant enzymatic modification system in amphibian steroid metabolism [16]. While primarily known for converting androgens to estrogens, aromatase activity in amphibians demonstrates tissue-specific and species-specific expression patterns that may influence overall steroid balance and potentially contribute to bufadienolide precursor availability [16]. The enzyme shows seasonal expression patterns in breeding species, suggesting hormonal regulation of steroidogenic pathways [16].

Specialized enzymatic modifications unique to amphibian metabolism include the formation of the characteristic α-pyrone ring structure at the C17 position, which distinguishes bufadienolides from other steroid classes [25] [26]. This modification likely involves specific enzymes capable of oxidative cyclization reactions, though the precise enzymatic mechanisms remain incompletely characterized [26]. The formation of the epoxide groups and hydroxylation patterns specific to resibufogenin requires highly specialized cytochrome P450 activities that have evolved within amphibian lineages [22].

Evolutionary Significance of Bufadienolide Production

The evolution of bufadienolide production in amphibians represents a remarkable example of biochemical innovation driven by ecological pressures and defensive requirements [19] [25]. The capacity to synthesize these complex steroid derivatives has evolved independently multiple times within amphibian lineages, suggesting strong selective advantages associated with chemical defense systems [1] [25].

Evolutionary analysis reveals that bufadienolide production likely arose through the modification of existing steroidogenic pathways, with ancestral cholesterol biosynthesis and steroid hormone production systems providing the foundational enzymatic machinery [27] [19]. The mevalonate pathway, responsible for cholesterol biosynthesis from acetyl-CoA, represents the ancestral biochemical foundation upon which bufadienolide synthesis evolved [27] [19]. This pathway involves the sequential assembly of isoprenoid units through a series of enzymatic reactions that ultimately produce the steroid precursors necessary for bufadienolide formation [27].

The evolutionary diversification of cytochrome P450 enzymes within amphibian lineages has been instrumental in the development of bufadienolide biosynthetic capabilities [22]. These enzymes have undergone gene duplication events followed by functional divergence, resulting in specialized enzymatic activities capable of producing the diverse array of bufadienolide structures observed across different species [22]. The evolution of substrate specificity and catalytic efficiency in these enzymes reflects adaptive responses to ecological challenges and the need for effective chemical defense systems [22].

Phylogenetic analysis suggests that the evolution of bufadienolide production correlates with ecological transitions in amphibian evolution, particularly the colonization of terrestrial environments and the associated exposure to new predator assemblages [25]. The development of specialized venom glands and the capacity for toxin secretion represent integrated evolutionary adaptations that combine morphological, physiological, and biochemical innovations [1] [25].

The evolutionary significance of bufadienolide production extends beyond individual defense to encompass broader ecological interactions and community dynamics [14] [15]. The evolution of these chemical defense systems has influenced predator-prey relationships, competitive interactions among amphibian species, and potentially shaped the evolution of resistance mechanisms in predators and parasites [14]. The constitutive nature of bufadienolide production in many species suggests that the evolutionary costs of maintaining these biosynthetic pathways are offset by their defensive benefits [14].

Comparative studies across amphibian taxa reveal that bufadienolide diversity and complexity correlate with habitat characteristics and ecological niches [1] [25]. Species occupying environments with high predation pressure or intense interspecific competition typically exhibit more diverse and potent bufadienolide profiles, supporting the hypothesis that ecological factors drive the evolution of chemical defense systems [1] [14].

The evolution of bufadienolide production also reflects broader patterns in natural product biosynthesis, where complex secondary metabolites arise through the recruitment and modification of primary metabolic pathways [27] [19]. The integration of steroid biosynthesis with specialized enzymatic modifications demonstrates how evolutionary processes can generate novel biochemical capabilities from existing metabolic infrastructure [27] [22].

The total synthesis of resibufogenin represents a significant challenge in synthetic organic chemistry due to its complex steroid framework featuring a characteristic hydroxyl group at carbon fourteen and a six-membered unsaturated lactone substituent at carbon seventeen [1] [2]. The molecular structure of resibufogenin, with the formula carbon twenty four hydrogen thirty two oxygen four and molecular weight 384.5 grams per mole, contains multiple stereocenters that require precise stereochemical control during synthetic transformations [3] [4].

Recent advances in resibufogenin synthesis have focused on chemoenzymatic approaches that leverage biocatalysis to achieve challenging transformations. A notable breakthrough was reported by Yu and colleagues, who developed a scalable protecting-group-free total synthesis in seven steps starting from androstenedione [1] [2]. This approach represents a significant improvement over traditional synthetic methods by eliminating the need for protecting groups, thereby simplifying the synthetic sequence and improving overall efficiency.

The key innovation in modern resibufogenin synthesis involves the direct introduction of functional groups at challenging positions, particularly the carbon fourteen hydroxylation that is characteristic of bufadienolide natural products [5]. Traditional chemical approaches for carbon fourteen hydroxylation have proven extremely difficult due to the sterically hindered nature of this position and the lack of directing groups to control regioselectivity [5].

Stereoselective Lactone Ring Formation Strategies

The formation of the characteristic six-membered lactone ring at carbon seventeen represents one of the most critical steps in resibufogenin synthesis. The lactone moiety is not only essential for biological activity but also presents significant stereochemical challenges due to the requirement for beta-orientation at carbon seventeen [6] [7].

Modern synthetic approaches have employed several strategies for stereoselective lactone ring formation. The cross-coupling methodology has emerged as a particularly effective approach, involving the coupling of steroidal precursors with pyrone-containing fragments [6] [7]. This strategy allows for the modular assembly of the bufadienolide framework while maintaining precise stereochemical control.

The stereoselective formation of the lactone ring often relies on substrate-controlled reactions where the existing stereochemistry of the steroid backbone directs the incoming nucleophile or electrophile to the desired face. In the case of resibufogenin synthesis, the carbon fourteen hydroxyl group serves as a directing element that influences the stereochemical outcome of subsequent transformations [2] [7].

Epoxidation-based strategies have also proven valuable for lactone ring formation. The regioselective formation of fourteen,fifteen-epoxides followed by rearrangement reactions can provide access to the desired lactone functionality with high stereoselectivity [7]. The House-Meinwald rearrangement has been particularly useful in this context, allowing for the conversion of epoxy-ketone intermediates to the corresponding lactones with excellent stereochemical control [7].

Recent work has demonstrated that photochemical approaches using singlet oxygen cycloaddition can provide efficient access to key intermediates for lactone formation. The regioselective singlet oxygen addition followed by endoperoxide rearrangement has been shown to generate bis-epoxide intermediates that can be selectively opened to form the desired lactone ring [7].

Challenges in Carbon Fourteen Hydroxylation Reactions

The installation of a hydroxyl group at carbon fourteen represents one of the most significant synthetic challenges in bufadienolide synthesis. This transformation is particularly difficult due to the tertiary nature of the carbon fourteen position and its location within the rigid steroid framework, which limits access for traditional oxidizing reagents [5].

Chemical approaches to carbon fourteen hydroxylation have historically relied on harsh oxidizing conditions that often lead to poor selectivity and low yields. Traditional methods such as chromium-based oxidations and selenium dioxide treatments have shown limited success due to competing oxidation at other positions and the formation of undesired regioisomers [5].

The breakthrough in carbon fourteen hydroxylation came with the identification and application of cytochrome P450 enzymes capable of selective hydroxylation at this position [2] [5]. Two specific enzymes, cytochrome P450 11411 from Calotropis gigantea and cytochrome P450 44476 from Bufo gargarizans, have been shown to convert androstenedione directly to fourteen alpha-hydroxy-androstenedione [5].

The enzymatic approach offers several advantages over chemical methods. The P450-catalyzed hydroxylation proceeds under mild conditions and demonstrates excellent regioselectivity for the carbon fourteen position [2]. The alpha-stereochemistry of the hydroxyl group installed by these enzymes provides the correct stereochemical configuration for subsequent transformations leading to resibufogenin [2].

The fourteen alpha-hydroxyl group installed by enzymatic hydroxylation serves multiple roles in the synthetic sequence. It functions as a directing group for subsequent stereoselective transformations, particularly in controlling the stereochemistry of carbon seventeen functionalization [2]. The hydroxyl group can be used to direct hydrogenation reactions, ensuring the correct beta-orientation at carbon seventeen after cross-coupling reactions [2].

Subsequent chemical transformations of the enzymatically installed fourteen alpha-hydroxyl group include dehydration followed by epoxidation to generate the fourteen,fifteen-epoxide characteristic of resibufogenin [2]. This sequence allows for the conversion of the directing hydroxyl group into the final epoxide functionality required for the natural product [2].

Analytical Quantification Techniques

The accurate quantification of resibufogenin requires sophisticated analytical methodologies capable of detecting this compound in complex biological matrices and pharmaceutical preparations. The development of robust analytical methods is essential for quality control, pharmacokinetic studies, and forensic applications [8] [9].

High-Performance Liquid Chromatography Protocols

High-Performance Liquid Chromatography has emerged as the gold standard for resibufogenin quantification due to its excellent separation efficiency and compatibility with various detection methods. The development of optimized High-Performance Liquid Chromatography protocols requires careful consideration of column selection, mobile phase composition, and detection parameters to achieve adequate sensitivity and selectivity [8] [10].

Column selection represents a critical parameter in High-Performance Liquid Chromatography analysis of resibufogenin. Reversed-phase columns, particularly carbon eighteen stationary phases, have proven most effective for separating resibufogenin from related bufadienolides and matrix interferences [8] [10]. The Hypersil ODS2 carbon eighteen column has demonstrated excellent performance for resibufogenin analysis, providing sharp peak shapes and good resolution from structurally similar compounds [8].

Alternative column chemistries have also shown promise for resibufogenin analysis. The Agilent ZORBAX SB-carbon eighteen column (250 × 4.6 millimeters, 5 micrometers) has been successfully employed for simultaneous determination of resibufogenin and cinobufagin in pharmaceutical preparations [10]. The Waters Symmetry Shield RP18 column (3.9 × 250 millimeters, 5 micrometers) has proven particularly useful for analyses requiring enhanced peak symmetry and reduced silanol interactions [11].

Mobile phase optimization is crucial for achieving adequate separation and peak shape in resibufogenin analysis. The most commonly employed mobile phase systems utilize acetonitrile-water combinations with various buffer additives to control pH and enhance chromatographic performance [8] [10] [11]. The tetrahydrofuran-methanol-water system (8:31:61) has shown excellent results for simultaneous determination of resibufogenin and cinobufagin [8].

Gradient elution has proven particularly effective for complex sample analyses where multiple bufadienolides must be separated simultaneously [10] [12]. The use of acetonitrile-water gradients allows for optimization of retention times while maintaining peak resolution throughout the chromatographic run [10]. Buffer additives such as potassium dihydrogen phosphate are commonly employed to maintain consistent pH and improve peak symmetry [13] [11].

Detection wavelength selection is critical for achieving optimal sensitivity in High-Performance Liquid Chromatography analysis of resibufogenin. Ultraviolet detection at 296-299 nanometers has proven most effective, corresponding to the characteristic absorption maximum of the pyranone chromophore in bufadienolides [8] [10] [11]. This wavelength provides excellent sensitivity while minimizing interference from common matrix components.

The limit of detection for resibufogenin using optimized High-Performance Liquid Chromatography-ultraviolet methods ranges from 1.5 to 2.0 nanograms, with signal-to-noise ratios of 4:1 [8]. Recovery studies have demonstrated excellent accuracy, with average recoveries ranging from 97.65% to 100.54% depending on the specific analytical conditions and sample matrix [10] [11].

Method validation parameters for High-Performance Liquid Chromatography analysis of resibufogenin have been extensively characterized. Linearity studies have demonstrated excellent correlation coefficients (r > 0.9999) across concentration ranges of 2.0-100.2 micrograms per milliliter for resibufogenin [10]. Precision studies have shown relative standard deviations of less than 2.09% for both intra-day and inter-day analyses [13].

Ultra-High Resolution Mass Spectrometry Applications

Ultra-High Resolution Mass Spectrometry represents the most advanced analytical approach for resibufogenin characterization and quantification. This technique provides unparalleled specificity through accurate mass measurements and the ability to distinguish resibufogenin from closely related structural analogs [14] [9].

The application of Ultra-High Resolution Mass Spectrometry to resibufogenin analysis has been driven by the need for enhanced selectivity in complex biological matrices and the requirement for metabolite identification in pharmacokinetic studies [9]. High-resolution mass spectrometers, particularly Orbitrap and time-of-flight instruments, provide mass accuracy in the low parts-per-million range, enabling confident molecular formula assignment and structural elucidation [14] [15].

Electrospray ionization in positive mode has proven most effective for resibufogenin analysis, producing abundant protonated molecular ions at mass-to-charge ratio 385.2 [9] [16]. The fragmentation pattern of resibufogenin under collision-induced dissociation conditions is characterized by loss of thirty-six mass units, corresponding to loss of water and carbon monoxide from the lactone ring, producing the characteristic fragment ion at mass-to-charge ratio 349.2 [9].

The high mass resolution capabilities of Ultra-High Resolution Mass Spectrometry instruments enable separation of resibufogenin from potential isobaric interferences that might be present in biological samples [14]. Mass resolving power greater than 100,000 full width at half maximum ensures that resibufogenin can be accurately identified and quantified even in the presence of closely related bufadienolides [15].

Multiple reaction monitoring approaches using Ultra-High Resolution Mass Spectrometry have been developed for quantitative analysis of resibufogenin in biological matrices [9]. The transition from mass-to-charge ratio 385.5 to 349.2 has proven most sensitive and specific for resibufogenin quantification, with lower limits of quantification ranging from 0.05 to 1.0 nanograms per milliliter depending on the specific instrument configuration and sample preparation method [9] [17].

Method development for Ultra-High Resolution Mass Spectrometry analysis of resibufogenin requires optimization of instrument parameters including collision energy, source temperature, and gas flow rates [9]. Collision energies of 25-35 electronvolts have proven optimal for generating the characteristic fragmentation pattern while maintaining adequate precursor ion intensity [9].

Sample preparation protocols for Ultra-High Resolution Mass Spectrometry analysis typically involve liquid-liquid extraction using organic solvents such as dichloromethane or solid-phase extraction using carbon eighteen cartridges [9] [17]. These approaches effectively remove matrix interferences while providing excellent recovery of resibufogenin from biological samples [17].

The linear dynamic range for Ultra-High Resolution Mass Spectrometry quantification of resibufogenin typically spans two to three orders of magnitude, with correlation coefficients greater than 0.990 [9]. This wide linear range makes the method suitable for both pharmacokinetic studies requiring detection of low concentrations and quality control applications where higher concentrations may be encountered [9].

Matrix effects in Ultra-High Resolution Mass Spectrometry analysis of resibufogenin have been thoroughly characterized, with studies demonstrating matrix factors ranging from 96.5% to 126.7% depending on the specific biological matrix and sample preparation method [17]. These relatively minor matrix effects indicate that the method is robust and suitable for routine quantitative applications [17].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation]

Pharmacology

MeSH Pharmacological Classification

Pictograms

Acute Toxic

Other CAS

24183-15-1

Wikipedia

Dates

2: Shimada K, Ro JS, Kanno C, Nambara T. Occurrence of bufogenin conjugates in the skin of Korean toad. Chem Pharm Bull (Tokyo). 1987 Dec;35(12):4996-9. PubMed PMID: 2837336.

3: Wang ZY, Wang HL, Zhou J, Ma HY, Gong Y, Yan WL, Qian DW. [Comparison of chemical composition between fresh and processed Bufonis Venenum by UPLC-TQ-MS]. Zhongguo Zhong Yao Za Zhi. 2015 Oct;40(20):3967-73. Chinese. PubMed PMID: 27062811.

4: Chu Q, Xu H, Gao M, Guan X, Liu H, Deng S, Huo X, Liu K, Tian Y, Ma X. Liver-targeting Resibufogenin-loaded poly(lactic-co-glycolic acid)-D-α-tocopheryl polyethylene glycol 1000 succinate nanoparticles for liver cancer therapy. Int J Nanomedicine. 2016 Jan 27;11:449-63. doi: 10.2147/IJN.S93541. PubMed PMID: 26869788; PubMed Central PMCID: PMC4734807.

5: Ichikawa M, Sowa Y, Iizumi Y, Aono Y, Sakai T. Resibufogenin Induces G1-Phase Arrest through the Proteasomal Degradation of Cyclin D1 in Human Malignant Tumor Cells. PLoS One. 2015 Jun 29;10(6):e0129851. doi: 10.1371/journal.pone.0129851. PubMed PMID: 26121043; PubMed Central PMCID: PMC4488249.

6: Ning J, Yu ZL, Hu LH, Wang C, Huo XK, Deng S, Hou J, Wu JJ, Ge GB, Ma XC, Yang L. Characterization of phase I metabolism of resibufogenin and evaluation of the metabolic effects on its antitumor activity and toxicity. Drug Metab Dispos. 2015 Mar;43(3):299-308. doi: 10.1124/dmd.114.060996. PubMed PMID: 25504504.

7: Wang ZJ, Sun L, Heinbockel T. Resibufogenin and cinobufagin activate central neurons through an ouabain-like action. PLoS One. 2014 Nov 24;9(11):e113272. doi: 10.1371/journal.pone.0113272. PubMed PMID: 25420080; PubMed Central PMCID: PMC4242513.

8: Liu JQ, Si N, Yang J, Zhao HY, Bian BL, Wang HJ. [Identification of bufadienolides profiling in cinobufacino by HPLC-DAD-FT-ICR-MS method]. Yao Xue Xue Bao. 2014 Feb;49(2):244-8. Chinese. PubMed PMID: 24761616.

9: Mou LY, Xin XL, Chen L, Dong PP, Lan R, Su DH, Huang J, Wang JH, Zhan LB. Biotransformation of resibufogenin by Actinomucor elegans. J Asian Nat Prod Res. 2014;16(6):623-8. doi: 10.1080/10286020.2014.921911. PubMed PMID: 24911667.

10: Xin XL, Sun JH, Wang XB, Xi RG, Wang G, Lan R, Su DH, Li H, Huo XK, Wang C. Microbial transformation of resibufogenin by Curvularia lunata AS 3.4381. J Asian Nat Prod Res. 2014;16(3):290-5. doi: 10.1080/10286020.2013.878332. PubMed PMID: 24456251.

11: Wang W, Liu MD, Yan YY, Ye Y, Zhao JH, Xiong H, Xiao M, Liao LC. [Determination of cinobufagin and resibufogenin in liver tissue by HPLC-MS/MS]. Fa Yi Xue Za Zhi. 2013 Aug;29(4):268-72. Chinese. PubMed PMID: 24350542.

12: Zhu ZT, Deng S, Liu D, Zhang BJ, Sun HZ, Tian Y, Wang CY, Wang L, Ma XC. Isolation and identification of phase I metabolites of resibufogenin in rats. Xenobiotica. 2013 May;43(5):479-85. doi: 10.3109/00498254.2012.728728. PubMed PMID: 23153055.

13: Puschett JB. Marinobufagenin predicts and resibufogenin prevents preeclampsia: a review of the evidence. Am J Perinatol. 2012 Nov;29(10):777-85. doi: 10.1055/s-0032-1316447. Review. PubMed PMID: 22814872.

14: Cao W, Chen Y, Yuan L, He JJ. [Determination of protein binding rates of cinobufagin and resibufogenin with different plasmas by HPLC]. Yao Xue Xue Bao. 2012 Sep;47(9):1200-4. Chinese. PubMed PMID: 23227551.

15: Xie RF, Li ZC, Gao B, Shi ZN, Zhou X. Bufothionine, a possible effective component in cinobufocini injection for hepatocellular carcinoma. J Ethnopharmacol. 2012 Jun 1;141(2):692-700. doi: 10.1016/j.jep.2011.12.018. PubMed PMID: 22210051.

16: Xing J, Chen L, Song J, Guo C, Yang G, Zeng A. Separation and determination of resibufogenin and cinobufagin in Chansu using reversed-phase liquid chromatography with γ-cyclodextrin as mobile-phase modifier. J Sep Sci. 2012 Aug;35(15):1884-92. doi: 10.1002/jssc.201200058. PubMed PMID: 22623502.

17: Boos TL, Cheng K, Greiner E, Deschamps JR, Jacobson AE, Rice KC. Configurational reassignment and improved preparation of the competitive IL-6 receptor antagonist 20R,21R-epoxyresibufogenin-3-formate. J Nat Prod. 2012 Apr 27;75(4):661-8. doi: 10.1021/np2008957. PubMed PMID: 22360661; PubMed Central PMCID: PMC3351795.

18: Uddin MN, Agunanne EE, Horvat D, Puschett JB. Resibufogenin administration prevents oxidative stress in a rat model of human preeclampsia. Hypertens Pregnancy. 2012;31(1):70-8. doi: 10.3109/10641955.2010.525275. PubMed PMID: 21174582.

19: Zheng J, Su DH, Zhang DS, Xin XL, Liu JY, Tian Y, Wei Q, Cui X. Novel microbial transformation of resibufogenin by Absidia coerules. Nat Prod Commun. 2011 Nov;6(11):1581-4. PubMed PMID: 22224264.

20: Hao S, Bao YM, An LJ, Cheng W, Zhao RG, Bi J, Wang HS, Sun CS, Liu JW, Jiang B. Effects of Resibufogenin and Cinobufagin on voltage-gated potassium channels in primary cultures of rat hippocampal neurons. Toxicol In Vitro. 2011 Dec;25(8):1644-53. doi: 10.1016/j.tiv.2011.07.001. PubMed PMID: 21798339.